(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to target molecules and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Shares a similar core structure but lacks the amino group at the 6-position.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents that confer different properties and applications.
Eigenschaften
Molekularformel |
C8H8BrN3O |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
(6-amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-1-5(10)2-12-3-6(4-13)11-8(7)12/h1-3,13H,4,10H2 |
InChI-Schlüssel |
CHSQNXUMPUKWLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=CN2C=C1N)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.